Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-acetyloxy-2-diethoxyphosphorylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O7P/c1-5-14-9(12)10(17-8(4)11)18(13,15-6-2)16-7-3/h10H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHQNXSICNKWLOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OC(=O)C)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399675 | |

| Record name | ETHYL 2-ACETOXY-2-(DIETHOXYPHOSPHORYL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162246-77-7 | |

| Record name | ETHYL 2-ACETOXY-2-(DIETHOXYPHOSPHORYL)ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(acetyloxy)-2-(diethyl phosphono)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

Foreword: The Strategic Advantage of Functionalized Phosphonates

In the landscape of modern organic synthesis, the pursuit of efficiency, precision, and molecular complexity drives the development of novel reagents. Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate emerges not merely as another phosphonate but as a strategic tool for the stereoselective synthesis of functionalized alkenes. Its true value lies in the direct introduction of an α-acetoxy group onto a newly formed double bond, a challenging transformation via other methods. This guide provides a comprehensive overview of its properties, synthesis, and core applications, grounded in mechanistic understanding and field-proven methodologies. It is designed for researchers and drug development professionals who seek to leverage this reagent's unique capabilities in constructing complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.[1][2][3]

Molecular Profile and Physicochemical Properties

This compound, identified by CAS Number 162246-77-7, is a specialized reagent primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction.[4][5] Its structure incorporates a stabilizing acetoxy group, which significantly influences the reactivity and stereochemical outcome of its corresponding carbanion. The compound typically presents as a clear, pale yellow oil.[4][6]

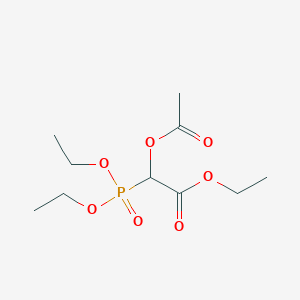

Chemical Structure

The molecular structure features a central carbon atom bonded to four distinct functional groups: a diethoxyphosphoryl group, an ethyl ester, an acetoxy group, and an acidic α-proton (which is removed to generate the reactive carbanion).

Caption: Molecular Structure of this compound.

Physicochemical Data

A summary of the key physical and chemical properties is provided below for quick reference. Proper storage in a refrigerator is recommended to maintain its stability.[5][7]

| Property | Value | Reference |

| CAS Number | 162246-77-7 | [7] |

| Molecular Formula | C₁₀H₁₉O₇P | [5][6] |

| Molecular Weight | 282.23 g/mol | [5][6] |

| Appearance | Clear Pale Yellow Oil | [4][6] |

| Boiling Point | 100 °C @ 10⁻³ mmHg | [5][7] |

| Density | 1.186 g/cm³ | [5] |

| Refractive Index (n₂₀/D) | 1.436 | [5] |

| Flash Point | 186 °C | [5][7] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |

| Storage Temperature | 2-8 °C (Refrigerator) | [5][7] |

Note: Detailed spectral data including ¹H NMR, ¹³C NMR, and IR are available through specialized chemical databases.[8]

Synthesis Pathway and Rationale

The synthesis of this compound is most logically achieved via the α-acetoxylation of a precursor, ethyl 2-(diethoxyphosphoryl)acetate (also known as triethyl phosphonoacetate). This approach leverages the acidity of the α-proton, which is readily abstracted by a suitable base to form a nucleophilic phosphonate carbanion.

The subsequent introduction of the acetoxy group can be accomplished using an electrophilic acetylating agent. The choice of base and acetylating agent is critical to ensure high yield and prevent side reactions. A non-nucleophilic, strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is ideal for complete deprotonation. Acetyl chloride or acetic anhydride can serve as the acetyl source.

Caption: Proposed workflow for the synthesis of the title phosphonate reagent.

Step-by-Step Synthesis Protocol

This protocol describes a representative procedure for the synthesis. Causality: The use of anhydrous THF is crucial as the phosphonate carbanion and NaH are highly reactive towards water. The reaction is initiated at 0 °C to control the initial exothermic deprotonation and then warmed to ensure the reaction proceeds to completion.

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise with careful venting.

-

Anion Formation: Add ethyl 2-(diethoxyphosphoryl)acetate (1.0 equivalent) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases, indicating complete formation of the phosphonate carbanion.

-

Acetylation: Cool the resulting solution back to 0 °C. Add acetyl chloride (1.1 equivalents) dropwise, ensuring the temperature does not rise significantly.

-

Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield the final product.

Core Application: The Horner-Wadsworth-Emmons Reaction

The primary utility of this compound is as a sophisticated reagent in the Horner-Wadsworth-Emmons (HWE) reaction.[9] This reaction provides a reliable and stereoselective method for synthesizing alkenes from phosphonate carbanions and carbonyl compounds (aldehydes or ketones).[10]

Mechanistic Insights

The HWE reaction proceeds through a well-defined mechanism. The key steps are:

-

Deprotonation: A base removes the acidic α-proton from the phosphonate, creating a highly nucleophilic phosphonate carbanion.

-

Nucleophilic Addition: The carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone, forming an intermediate betaine or directly proceeding to an oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane intermediate collapses, eliminating a water-soluble phosphate byproduct and forming the desired alkene.

The presence of the electron-withdrawing acetoxy and ester groups stabilizes the carbanion, making it less reactive but easier to handle than non-stabilized Wittig ylides. This stabilization generally leads to a high preference for the formation of the thermodynamically more stable (E)-alkene.[10]

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Synthesis of Ethyl (E)-2-acetoxy-3-phenylacrylate

This protocol details a representative HWE reaction with benzaldehyde.

Causality: The Masamune-Roush conditions (LiCl and a tertiary amine base like DBU or Et₃N) are often employed for stabilized phosphonates.[11] LiCl acts as a Lewis acid to coordinate with the carbonyl oxygen, enhancing its electrophilicity and promoting the elimination step, which improves reaction rates and yields. Acetonitrile is a common polar aprotic solvent for this transformation.

-

Setup: To a dry round-bottom flask under a nitrogen atmosphere, add anhydrous acetonitrile, lithium chloride (LiCl, 1.2 equivalents), and this compound (1.1 equivalents).

-

Base Addition: Add triethylamine (Et₃N, 1.2 equivalents) to the stirred solution.

-

Carbonyl Addition: Add benzaldehyde (1.0 equivalent) dropwise at room temperature.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

-

Work-up: Upon completion, add water to the reaction mixture and extract with diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash successively with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Final Product: Purify the resulting crude oil by flash column chromatography (using a hexane/ethyl acetate gradient) to afford the pure (E)-α,β-unsaturated ester.

Applications in Drug Discovery and Agrochemicals

The products of this reaction, α-acetoxy-α,β-unsaturated esters, are valuable building blocks in organic synthesis. The unique combination of an alkene, an ester, and an acetoxy group provides multiple handles for further chemical modification.

-

Pharmaceutical Development: This reagent is instrumental in synthesizing complex molecules with potential therapeutic properties, including anti-inflammatory and anti-cancer agents.[2][3][12] The alkene can be a key structural element or a precursor for other functional groups through reactions like dihydroxylation, epoxidation, or reduction.

-

Agrochemical Industry: It serves as a key intermediate in the synthesis of advanced herbicides and pesticides.[2][3] The phosphonate moiety itself is a known pharmacophore in certain bioactive compounds, and this reagent facilitates its incorporation into larger structures.[1]

-

Specialty Chemicals: Its versatility allows for the creation of a diverse range of molecules for materials science, fragrances, and dyes.[5]

Safety and Handling

This compound is a chemical reagent that must be handled with appropriate care in a laboratory setting.

-

Hazard Statements: According to safety data, it may cause skin irritation (H315), an allergic skin reaction (H317), serious eye irritation (H319), respiratory irritation (H335), and is suspected of damaging fertility or the unborn child (H360).[7]

-

Precautionary Measures: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, typically a refrigerator, to ensure long-term stability.[5][7]

Conclusion

This compound is a powerful and specialized reagent for the stereoselective synthesis of (E)-α-acetoxy-α,β-unsaturated esters. Its reliable performance in the Horner-Wadsworth-Emmons reaction, coupled with the synthetic utility of its products, establishes it as an indispensable tool for chemists in pharmaceutical, agrochemical, and materials research. A thorough understanding of its properties, the rationale behind the synthetic protocols, and its reaction mechanism allows researchers to fully exploit its potential for constructing complex and high-value molecules.

References

-

Cas 162246-77-7, this compound | lookchem . Lookchem.com. [Link]

-

Ethyl 2-(diethoxyphosphoryl)acetate: A Comprehensive Overview . Chem-online.com. [Link]

-

This compound . Mogginfalls.com. [Link]

-

New polymer-supported phosphonate reagents for the synthesis of Z-α,β-unsaturated esters . Researchgate.net. [Link]

-

This compound - AZA Mid-Year Meeting . Meetings.aza.org. [Link]

-

Supporting Information - The Royal Society of Chemistry . Rsc.org. [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia . En.wikipedia.org. [Link]

-

Triethyl phosphonoacetate - Wikipedia . En.wikipedia.org. [Link]

-

Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC - NIH . Ncbi.nlm.nih.gov. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. jk-sci.com [jk-sci.com]

- 4. This compound | 162246-77-7 [chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound CAS#: 162246-77-7 [m.chemicalbook.com]

- 7. This compound | 162246-77-7 [sigmaaldrich.com]

- 8. This compound(162246-77-7) 1H NMR spectrum [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 11. Triethyl phosphonoacetate - Enamine [enamine.net]

- 12. FCKeditor - Resources Browser [midyear.aza.org]

An In-depth Technical Guide to Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

This guide provides a comprehensive technical overview of Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate, CAS Number 162246-77-7. It is intended for researchers, scientists, and professionals in the fields of drug development, agrochemical synthesis, and specialty chemical manufacturing. This document delves into the compound's synthesis, core reactivity, and practical applications, with a focus on the causality behind experimental choices and self-validating protocols.

Introduction: A Versatile Reagent for Olefin Synthesis

This compound is a valuable phosphonate reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction.[1] Its structure, featuring a phosphonate, an acetate, and an ethyl ester group, imparts unique reactivity that makes it a powerful tool for the stereoselective synthesis of α-acetoxyacrylates, which are important intermediates in the synthesis of various bioactive molecules.[2][3] This guide will explore the synthesis, mechanistic underpinnings of its reactivity, and practical applications of this important synthetic tool.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in a laboratory setting.

| Property | Value | Reference |

| CAS Number | 162246-77-7 | [4] |

| Molecular Formula | C₁₀H₁₉O₇P | [1][2] |

| Molecular Weight | 282.23 g/mol | [1][2] |

| Appearance | Clear pale yellow oil/liquid | [2][5] |

| Boiling Point | 100 °C at 10⁻³ mmHg | [1][4] |

| Density | 1.186 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [5] |

| Storage | 0-8 °C, Refrigerator | [2][5] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. A common and efficient method involves the reaction of ethyl glyoxylate with diethyl phosphite, followed by acetylation.

Synthesis Workflow

Caption: Synthetic pathway to this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate

-

To a stirred solution of ethyl glyoxylate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or THF at 0 °C, add diethyl phosphite (1.05 eq).

-

Slowly add a catalytic amount of a base, such as triethylamine (0.1 eq), to the mixture. The choice of a non-nucleophilic base is crucial to prevent side reactions with the ester.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-hydroxy phosphonate. This intermediate is often used in the next step without further purification.

Step 2: Acetylation to this compound

-

Dissolve the crude ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate (1.0 eq) in an anhydrous solvent such as dichloromethane or pyridine.

-

Cool the solution to 0 °C.

-

Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) to the reaction mixture. If using acetyl chloride, the use of a non-nucleophilic base like pyridine as the solvent is recommended to neutralize the HCl byproduct.

-

Allow the reaction to stir at room temperature for 4-8 hours, monitoring by TLC.

-

Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

The Horner-Wadsworth-Emmons Reaction: Mechanism and Application

The primary utility of this compound lies in its application as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to generate α,β-unsaturated esters, specifically α-acetoxyacrylates. This reaction offers significant advantages over the traditional Wittig reaction, including the formation of a water-soluble phosphate byproduct that simplifies purification and a general preference for the formation of the (E)-alkene isomer.

Mechanistic Pathway

The HWE reaction proceeds through a well-established mechanism:

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

-

Deprotonation: A base abstracts the acidic proton alpha to the phosphonate and ester groups, forming a resonance-stabilized phosphonate carbanion (ylide). The choice of base is critical and can influence the stereochemical outcome.

-

Nucleophilic Addition: The phosphonate carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition forms a betaine intermediate.

-

Cyclization: The betaine intermediate undergoes an intramolecular cyclization to form a four-membered oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane intermediate collapses, leading to the formation of the desired alkene and a water-soluble diethyl phosphate byproduct. This elimination step is typically stereoselective, favoring the formation of the thermodynamically more stable (E)-alkene.

Representative Experimental Protocol: Synthesis of Ethyl 2-acetoxycinnamate

This protocol details the reaction of this compound with benzaldehyde as a representative example of the HWE reaction.

-

In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the stirred suspension. The formation of the phosphonate carbanion is often accompanied by the evolution of hydrogen gas.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring its progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by flash column chromatography to yield ethyl 2-acetoxycinnamate.

Applications in Complex Molecule Synthesis

The α-acetoxyacrylates synthesized using this compound are versatile intermediates in the synthesis of a wide range of complex molecules, particularly in the pharmaceutical and agrochemical industries.[3][6]

-

Pharmaceuticals: These intermediates are crucial for the synthesis of compounds with potential anti-inflammatory and anti-cancer properties.[3] The introduction of the α-acetoxyacrylate moiety can be a key step in the construction of complex molecular scaffolds.

-

Agrochemicals: This reagent is employed in the synthesis of novel pesticides and herbicides.[2] The phosphonate group can enhance the biological activity of these crop protection agents.

-

Specialty Chemicals: The olefination reaction provides access to a variety of specialty chemicals, including fragrances and materials for polymer synthesis.[1]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Adherence to standard safety protocols is essential.

Hazard Statements: [4]

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H360: May damage fertility or the unborn child.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.

-

Store the reagent in a tightly sealed container in a cool, dry place, away from incompatible materials.

Conclusion

This compound is a highly effective and versatile reagent for the stereoselective synthesis of α-acetoxyacrylates via the Horner-Wadsworth-Emmons reaction. Its predictable reactivity, coupled with the practical advantages of the HWE reaction, makes it an indispensable tool for chemists engaged in the synthesis of complex organic molecules with applications in medicine, agriculture, and materials science. A thorough understanding of its synthesis, reaction mechanisms, and safe handling procedures, as outlined in this guide, is paramount for its successful application in research and development.

References

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. [Link]

-

CHEM 51LC SPRING 2013: EXPERIMENT 3 HORNER-EMMONS-WITTIG SYNTHESIS OF METHYL-E-4-METHOXYCINNAMATE REACTION - CDN. [Link]

-

Cas 162246-77-7,this compound | lookchem. [Link]

- Ethyl 2-acetoxy-2-(diethoxyphosphoryl)

-

Horner-Wadsworth-Emmons reaction - chemeurope.com. [Link]

-

Wittig & Wittig-Horner reactions - Organic Synthesis. [Link]

-

Ethyl acetoacetate Safety Data Sheet Jubilant Ingrevia Limited. [Link]

-

Efficient Wittig–Horner synthesis of acyclic α-enones with an asymmetric carbon at the γ-position using barium hydroxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

-

preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)acetate - Organic Syntheses Procedure. [Link]

-

Horner-Wadsworth-Emmons Synthesis: Lab Guide - Studylib. [Link]

-

MSDS of ethyl 2-acetyloxy-2-diethoxyphosphorylacetate - Capot Chemical. [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]

-

Wittig and Wittig–Horner Reactions under Sonication Conditions - MDPI. [Link]

-

Wittig and Wittig–Horner Reactions under Sonication Conditions - PubMed. [Link]

-

ethyl diethoxyacetate - Organic Syntheses Procedure. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate: Properties, Synthesis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate, a versatile phosphonate reagent crucial in modern organic synthesis. The document details its fundamental physicochemical properties, with a primary focus on its molecular weight of 282.23 g/mol . It presents a validated protocol for its synthesis and characterization, emphasizing the analytical techniques required to ensure purity and structural integrity. Furthermore, this guide explores the compound's principal application as a reagent in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of alkenes, a cornerstone transformation in the development of novel therapeutics and other high-value chemicals. Its broader relevance in medicinal chemistry, agrochemical synthesis, and material science is also discussed, providing field-proven insights for professionals in drug discovery and chemical development.

Compound Identification and Physicochemical Properties

This compound, identified by CAS number 162246-77-7, is a functionalized phosphonate ester.[1] Its structure incorporates key reactive groups that make it a valuable intermediate for constructing complex molecular architectures.[2] The primary focus of this guide, its molecular weight, is a critical parameter for all stoichiometric calculations in synthesis.

Molecular Weight Determination

The molecular formula for this compound is C₁₀H₁₉O₇P.[1] The molecular weight is calculated from the atomic weights of its constituent elements:

-

Carbon (C): 10 atoms × 12.011 u = 120.110 u

-

Hydrogen (H): 19 atoms × 1.008 u = 19.152 u

-

Oxygen (O): 7 atoms × 15.999 u = 111.993 u

-

Phosphorus (P): 1 atom × 30.974 u = 30.974 u

Total Molecular Weight = 120.110 + 19.152 + 111.993 + 30.974 = 282.229 u

This calculated value is consistently reported in chemical literature and supplier databases as 282.23 g/mol .[1][2][3]

Physicochemical Data Summary

A compilation of essential data for this compound is presented below. These properties are critical for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 162246-77-7 | [1][3] |

| Molecular Formula | C₁₀H₁₉O₇P | [1][2][3] |

| Molecular Weight | 282.23 g/mol | [1][2][3] |

| Appearance | Colorless to clear pale yellow liquid/oil | [2][4][5] |

| Boiling Point | 100 °C @ 10⁻³ mmHg | |

| Purity | ≥95% - 97% (Typical) | [2] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [4] |

| Storage Conditions | Refrigerate at 4°C to 8°C | [2] |

Synthesis and Structural Elucidation: A Self-Validating Protocol

While commercially available, the synthesis of this compound can be achieved through a reliable laboratory procedure. A logical and field-proven approach involves the α-acetoxylation of a precursor, ethyl 2-(diethoxyphosphoryl)acetate. This protocol is designed as a self-validating system, where each step is followed by analytical confirmation.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of the title compound.

Detailed Experimental Protocol

Materials:

-

Ethyl 2-(diethoxyphosphoryl)acetate (precursor)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Lithium diisopropylamide (LDA)

-

Acetyl peroxide or another suitable electrophilic acetate source

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Deprotonation: Cool the flask to 0 °C (for NaH) or -78 °C (for LDA). Slowly add the base. To this suspension/solution, add ethyl 2-(diethoxyphosphoryl)acetate dropwise via the dropping funnel. Allow the mixture to stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

-

Causality Insight: The acidic α-proton of the phosphonate is readily removed by a strong, non-nucleophilic base like NaH or LDA. The resulting carbanion is stabilized by the adjacent phosphonate and ester groups, making it an effective nucleophile.

-

-

Acetoxylation: Dissolve the acetylating agent in anhydrous THF and add it dropwise to the carbanion solution at the same low temperature. Let the reaction proceed for several hours, monitoring by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench it by slowly adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude oil using flash column chromatography on silica gel to yield the pure product.

Structural Verification (The Self-Validating System)

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are essential. The ¹H NMR should show characteristic peaks for the two ethyl groups of the phosphonate, the ethyl ester group, and the acetyl methyl group. The integration of these signals must correspond to the 19 protons in the structure. ³¹P NMR will show a single peak, confirming the presence of one phosphorus environment.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight. The measured m/z value for the molecular ion [M+H]⁺ or [M+Na]⁺ must match the calculated value for C₁₀H₁₉O₇P within a narrow tolerance (e.g., < 5 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum should display strong absorption bands corresponding to the C=O stretches of the ester and acetate groups (~1740-1760 cm⁻¹) and the P=O stretch of the phosphonate group (~1250 cm⁻¹).

Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction

The primary utility of this compound lies in its role as a specialized reagent for the Horner-Wadsworth-Emmons (HWE) reaction.[3][4][5] This reaction is a superior alternative to the classical Wittig reaction for synthesizing alkenes from aldehydes and ketones, primarily because the dialkyl phosphate byproduct is water-soluble and easily removed, simplifying purification.[6][7]

The HWE reaction is renowned for producing predominantly (E)-alkenes, a feature of significant value in the synthesis of bioactive molecules where stereochemistry is critical.[6][8]

HWE Reaction Mechanism and Workflow

The reaction proceeds via deprotonation of the phosphonate to form a stabilized carbanion, which then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate collapses to form the alkene and a water-soluble phosphate salt.

Caption: The Horner-Wadsworth-Emmons (HWE) reaction pathway.

Relevance in Drug Development and Broader Research

The versatility of this reagent extends across multiple scientific domains, with particular importance in pharmaceutical and agrochemical research.

-

Pharmaceutical Development: The HWE reaction is a key tool for creating carbon-carbon double bonds, which are prevalent in many drug scaffolds. This reagent allows for the introduction of an acetoxy-substituted vinyl group, a functional handle that can be further modified. It plays a role in synthesizing compounds with potential anti-inflammatory and anti-cancer properties.[2][9] The phosphonate moiety itself is of interest in medicinal chemistry, as phosphonates can act as stable mimics of phosphate groups, interacting with biological targets like enzymes.

-

Agrochemical Synthesis: It serves as an intermediate in the synthesis of advanced herbicides and pesticides, where the specific alkene structures generated can be crucial for biological activity.[2][3][9]

-

Material Science: The compound is used in creating specialty polymers and coatings where precise molecular structures are needed to achieve desired properties like chemical resistance.[9]

Safety, Handling, and Storage

Proper handling is crucial for safety and to maintain the integrity of the compound.

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator.[2]

-

Handling: Use standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood.

-

Safety Profile: The compound is associated with hazard statements H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), H335 (may cause respiratory irritation), and H360 (may damage fertility or the unborn child).

Conclusion

This compound is more than a chemical with a molecular weight of 282.23 g/mol ; it is a precision tool for synthetic chemists. Its well-defined properties and reactivity, particularly in the Horner-Wadsworth-Emmons reaction, provide a reliable method for the stereoselective synthesis of functionalized alkenes. For professionals in drug development and applied chemical sciences, a thorough understanding of this reagent's synthesis, characterization, and application is essential for advancing research and developing novel molecular entities.

References

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved from [Link]

-

Convenient procedure of Horner–Wadsworth–Emmons olefination for the synthesis of simple and functionalized α,β-unsaturated nitriles. (2018). ResearchGate. Retrieved from [Link]

-

This compound | CAS 162246-77-7. (n.d.). LookChem. Retrieved from [Link]

-

Horner–Wadsworth–Emmons reaction. (n.d.). Wikipedia. Retrieved from [Link]

-

Convenient Procedure of Horner—Wadsworth—Emmons Olefination for the Synthesis of Simple and Functionalized α,β-Unsaturated Nitriles. (2018). ResearchGate. Retrieved from [Link]

-

Horner-Wadsworth-Emmons (HWE) Reaction. (2014). Chem-Station. Retrieved from [Link]

-

This compound. (n.d.). Retrieved from [Link]

-

Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate | C10H21O6P. (n.d.). PubChem. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound CAS#: 162246-77-7 [m.chemicalbook.com]

- 5. This compound | 162246-77-7 [chemicalbook.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 9. escales | Virtual tour generated by Panotour [ub.edu]

An In-depth Technical Guide to Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

This guide provides a comprehensive technical overview of Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's structure, properties, synthesis, and critical applications, with a focus on the underlying principles that govern its reactivity and utility.

Introduction and Structural Elucidation

This compound, registered under CAS number 162246-77-7, is a phosphonate reagent distinguished by its unique molecular architecture.[1] The structure features a central quaternary carbon atom bonded to four distinct functional groups: a diethoxyphosphoryl group [-P(O)(OEt)2], an acetoxy group [-OC(O)CH3], an ethoxycarbonyl group [-C(O)OEt], and a hydrogen atom. This arrangement confers specific reactivity, making it a valuable tool in synthetic chemistry.

The presence of the electron-withdrawing phosphoryl and carbonyl groups significantly acidifies the α-proton, a key feature that underpins its primary application in olefination reactions. The acetoxy group further modulates the electronic properties and steric environment of the molecule.

Molecular Structure:

Caption: 2D Chemical Structure of the Topic Compound.

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of this compound is crucial for its effective use and characterization in a laboratory setting.

Physical Properties

This compound typically presents as a clear, colorless to pale yellow oil.[1][2][3] Its stability and ease of handling make it suitable for a range of laboratory environments.[1]

| Property | Value | Source |

| Molecular Formula | C10H19O7P | [1][4][5] |

| Molecular Weight | 282.23 g/mol | [1][5] |

| Appearance | Colorless to pale yellow liquid/oil | [1][2] |

| Boiling Point | 100 °C at 10⁻³ mmHg | [2][4] |

| Density (Predicted) | 1.186 ± 0.06 g/cm³ | [2] |

| Storage Temperature | 0-8 °C, Refrigerator | [1][2] |

| Solubility | Chloroform, Ethyl Acetate | [2] |

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis or before use.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy groups (triplets and quartets), the acetoxy methyl group (a singlet), and the α-proton (a doublet due to coupling with the phosphorus atom).

-

¹³C NMR: The carbon NMR will display distinct resonances for the carbonyl carbons of the ester and acetoxy groups, the carbons of the ethoxy groups, the acetoxy methyl carbon, and the α-carbon, which will exhibit coupling to the phosphorus atom.

-

³¹P NMR: The phosphorus NMR spectrum should show a single resonance, confirming the presence of a single phosphorus environment.

-

IR Spectroscopy: The infrared spectrum will be characterized by strong absorption bands corresponding to the P=O (phosphoryl), C=O (ester and acetoxy), and C-O bonds.

ChemicalBook provides access to various spectra for this compound, including ¹H NMR, IR, and MS, which can be used as a reference.[6]

Synthesis and Mechanism

The synthesis of this compound is not widely detailed in common literature, suggesting it may be prepared via specialized routes. A plausible synthetic approach involves the α-acetoxylation of a precursor phosphonate, such as triethyl phosphonoacetate.

A related, well-documented procedure is the reductive acetylation of esters to form α-acetoxy ethers.[7] This methodology involves the reduction of an ester with a reagent like diisobutylaluminum hydride (DIBALH), followed by in-situ trapping of the resulting aluminum alkoxide with acetic anhydride.[7][8] While not a direct synthesis of the title compound, this demonstrates a reliable method for installing an α-acetoxy group.

Caption: Conceptual workflow for synthesis and purification.

Reactivity and Applications in Organic Synthesis

The primary utility of this compound lies in its role as a modified phosphonate reagent for olefination reactions, specifically the Horner-Wadsworth-Emmons (HWE) reaction.[2][3][5]

The Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a cornerstone of alkene synthesis, involving the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone.[9][10] A key advantage over the traditional Wittig reaction is that the byproduct, a dialkyl phosphate salt, is water-soluble and easily removed, simplifying product purification.[9][10]

Mechanism:

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon using a suitable base (e.g., NaH, K2CO3, triethylamine) to form a nucleophilic phosphonate carbanion.[9][11]

-

Nucleophilic Addition: The carbanion adds to the carbonyl carbon of an aldehyde or ketone in a rate-limiting step, forming an intermediate betaine or oxaphosphetane.[9]

-

Elimination: The intermediate collapses, eliminating the phosphate byproduct and forming the C=C double bond.[9][11]

The HWE reaction is renowned for its high stereoselectivity, typically favoring the formation of the (E)-alkene.[9][10][12] This selectivity is a result of thermodynamic control in the elimination step, where the transition state leading to the more stable trans-alkene is lower in energy.[11]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 162246-77-7 [m.chemicalbook.com]

- 3. This compound | 162246-77-7 [chemicalbook.com]

- 4. This compound | 162246-77-7 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound(162246-77-7) 1H NMR spectrum [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 12. nbinno.com [nbinno.com]

An In-Depth Technical Guide to the Synthesis of Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

Introduction: Strategic Importance of a Versatile Reagent

Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is a sophisticated Wittig reagent, pivotal in modern organic synthesis.[1] Its unique structural features make it an invaluable tool for the stereoselective synthesis of α,β-unsaturated esters, which are key structural motifs in a wide array of biologically active molecules. This guide provides a comprehensive overview of a robust and reliable synthetic pathway to this reagent, intended for researchers and professionals in drug development and fine chemical synthesis. We will delve into the mechanistic underpinnings of the synthetic strategy, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful and reproducible outcome. This document is designed to be a practical resource, grounded in established chemical principles, to empower chemists in their synthetic endeavors. The applications of this reagent are extensive, serving as a key intermediate in the production of pharmaceuticals, agrochemicals such as pesticides and herbicides, and other specialty chemicals like fragrances and dyes.[2]

Physicochemical Properties

A clear understanding of the physical and chemical properties of the target compound is essential for its synthesis, handling, and application.

| Property | Value |

| CAS Number | 162246-77-7 |

| Molecular Formula | C10H19O7P |

| Molecular Weight | 282.23 g/mol |

| Appearance | Clear pale yellow oil |

| Boiling Point | 100 °C at 10⁻³ Torr |

| Solubility | Soluble in chloroform and ethyl acetate |

Proposed Synthetic Pathway: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step sequence. This pathway is logical and relies on well-established and high-yielding transformations in organophosphorus chemistry. The overall strategy involves the initial formation of an α-hydroxyphosphonate, followed by the acetylation of the hydroxyl group.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of Ethyl 2-hydroxy-2-(diethoxyphosphoryl)acetate

The first critical step is the synthesis of the α-hydroxyphosphonate intermediate. For this, the Pudovik reaction is the method of choice due to its high atom economy and generally clean reaction profile.[1] This reaction involves the nucleophilic addition of a dialkyl phosphite to an aldehyde or ketone, in this case, ethyl glyoxylate.

Reaction Mechanism: The Pudovik Reaction

The Pudovik reaction is typically base-catalyzed. The base deprotonates the diethyl phosphite to form a highly nucleophilic phosphite anion. This anion then attacks the electrophilic carbonyl carbon of ethyl glyoxylate. The resulting alkoxide is subsequently protonated, often by the conjugate acid of the base or during workup, to yield the desired α-hydroxyphosphonate.

Caption: Mechanism of the base-catalyzed Pudovik reaction.

Experimental Protocol: Synthesis of Ethyl 2-hydroxy-2-(diethoxyphosphoryl)acetate

This protocol is adapted from established procedures for the synthesis of α-hydroxyphosphonates.[3]

Materials:

-

Diethyl phosphite

-

Ethyl glyoxylate (as a 50% solution in toluene or freshly prepared)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add diethyl phosphite (1.0 eq) and anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add triethylamine (0.1 eq) to the stirred solution.

-

Slowly add a solution of ethyl glyoxylate (1.05 eq) in anhydrous dichloromethane via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield pure ethyl 2-hydroxy-2-(diethoxyphosphoryl)acetate as a colorless oil.

Self-Validation: The successful synthesis of the intermediate can be confirmed by ¹H NMR, ³¹P NMR, and IR spectroscopy. The presence of a hydroxyl group can be identified by a broad peak in the IR spectrum (around 3400 cm⁻¹) and a characteristic resonance in the ¹H NMR spectrum.

Part 2: Acetylation of Ethyl 2-hydroxy-2-(diethoxyphosphoryl)acetate

The final step is the conversion of the α-hydroxyphosphonate to the target α-acetoxyphosphonate. This is a standard esterification reaction.

Reaction Mechanism: Acetylation

The acetylation of the hydroxyl group is typically carried out using an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base.[4] The base, usually a tertiary amine like triethylamine or a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), serves to neutralize the acidic byproduct (HCl or acetic acid) and can also act as a catalyst. The lone pair of electrons on the hydroxyl oxygen attacks the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of a tetrahedral intermediate, which then collapses to form the acetylated product and the corresponding byproduct.

Caption: Mechanism of acetylation of the α-hydroxyphosphonate.

Experimental Protocol: Synthesis of this compound

This protocol is based on general procedures for the acetylation of α-hydroxyphosphonates.[4]

Materials:

-

Ethyl 2-hydroxy-2-(diethoxyphosphoryl)acetate

-

Acetic anhydride

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

-

Anhydrous toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve ethyl 2-hydroxy-2-(diethoxyphosphoryl)acetate (1.0 eq) in anhydrous toluene.

-

Add acetic anhydride (1.5 eq) to the solution.

-

Add DBU (1.2 eq) dropwise to the stirred mixture at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to remove excess acetic anhydride and acetic acid.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the hydroxyl proton signal and the appearance of a new acetyl methyl signal in the ¹H NMR spectrum are key indicators of a successful reaction.

Conclusion: A Reliable Pathway to a Key Synthetic Building Block

The two-step synthesis of this compound presented in this guide, proceeding through an α-hydroxyphosphonate intermediate, represents a logical, efficient, and scalable route to this valuable reagent. By understanding the underlying mechanisms of the Pudovik reaction and the subsequent acetylation, researchers can confidently implement and, if necessary, adapt these protocols to their specific needs. The self-validating nature of the described experimental procedures, coupled with standard analytical techniques, ensures the reliable production of high-purity material, thereby facilitating advancements in the synthesis of complex molecules for pharmaceutical and agrochemical applications.

References

-

Rádai, Z., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. Molecules, 23(6), 1493. [Link]

-

LookChem. (n.d.). Cas 162246-77-7, this compound. Retrieved from [Link]

-

Bálint, E., Tajti, Á., Kalocsai, D., & Keglevich, G. (2020). The Synthesis, Crystal Structure, Modification, and Cytotoxic Activity of α-Hydroxy-Alkylphosphonates. Molecules, 25(21), 5183. [Link]

-

Wikipedia. (2023). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

-

Rádai, Z., & Keglevich, G. (2018). Synthesis and Reactions of α-Hydroxyphosphonates. PubMed. Retrieved from [Link]

-

Wikipedia. (2023). Perkow reaction. Retrieved from [Link]

-

Wikipedia. (2023). Triethyl phosphonoacetate. Retrieved from [Link]

-

Pokalwar, R. U., Hangarge, R. V., Maske, P. V., & Shingare, M. S. (2006). Synthesis and antibacterial activities of α-hydroxyphosphonates and α-acetyloxyphosphonates derived from 2-chloroquinoline-3-carbaldehyde. Arkivoc, 2006(xi), 196-204. [Link]

-

Bálint, E., Tajti, Á., & Keglevich, G. (2018). Efficient Synthesis of Acylated, Dialkyl α-Hydroxy-Benzylphosphonates and Their Anticancer Activity. Molecules, 23(12), 3298. [Link]

Sources

An In-Depth Technical Guide to Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate: Synthesis, Mechanism, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Specialized Horner-Wadsworth-Emmons Reagent

In the landscape of modern organic synthesis, the Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone for the stereoselective formation of alkenes.[1] While the classic HWE reagents, such as triethyl phosphonoacetate, are invaluable for generating α,β-unsaturated esters, specialized variants have been developed to introduce further functionality in a single, elegant step. Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate emerges as one such specialized reagent, designed for the direct synthesis of α-acetoxy-α,β-unsaturated esters. These products are versatile intermediates in medicinal chemistry and materials science, where the acetoxy group can serve as a synthetic handle or influence the biological activity of the target molecule.

This guide provides a comprehensive technical overview of this compound, including its formal IUPAC nomenclature, detailed synthesis protocols, mechanistic insights into its application in the HWE reaction, and its role in the development of pharmaceuticals and agrochemicals.[2][3][4]

Part 1: Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's properties is foundational to its effective use in the laboratory. This section details the formal identification and key physical data for this compound.

IUPAC Name and Structural Information

-

Topic Compound: this compound

-

IUPAC Name: ethyl 2-acetyloxy-2-diethoxyphosphorylacetate[5]

-

Synonyms: Ethyl (acetyloxy)(diethoxyphosphoryl)acetate, Acetyloxy(diethoxyphosphinyl)acetic Acid Ethyl Ester[4]

-

CAS Number: 162246-77-7

-

Molecular Formula: C₁₀H₁₉O₇P

-

Molecular Weight: 282.23 g/mol

Physicochemical Data

The properties of this reagent necessitate specific handling and storage conditions to ensure its stability and reactivity. It is typically supplied as a colorless to pale yellow oil.[6]

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [6] |

| Boiling Point | 100 °C @ 10⁻³ Torr | [4] |

| Density | 1.186 g/cm³ | [4] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [4] |

| Storage | Refrigerator (0-8 °C) | [6] |

Part 2: Synthesis of the Reagent

The preparation of this compound is a two-step process commencing from readily available starting materials. The causality behind this sequence is the creation of a nucleophilic center on phosphorus, its addition to an electrophilic carbonyl, and the subsequent functionalization of the newly formed hydroxyl group.

Workflow for Synthesis

Caption: Synthesis workflow for the target reagent.

Step 1: Synthesis of Ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate (Intermediate)

The first stage is a base-catalyzed nucleophilic addition, analogous to the Pudovik reaction, where the phosphorus atom of diethyl phosphite attacks the electrophilic carbonyl carbon of ethyl glyoxylate.

Experimental Protocol:

-

Reaction Setup: To a dry, three-necked round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add diethyl phosphite (1.0 eq.).

-

Base Addition: Cool the flask to 0 °C in an ice bath. Add a catalytic amount of a suitable base, such as triethylamine or DBU (di-tert-butyl-peroxide), to generate the phosphite anion.

-

Substrate Addition: Add ethyl glyoxylate (1.0 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours, or until TLC/GC-MS analysis indicates the consumption of the starting materials.

-

Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product, ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate, can be purified by vacuum distillation or column chromatography on silica gel.

Causality: The choice of a mild base is crucial to deprotonate the P-H bond of diethyl phosphite without promoting side reactions of the ethyl glyoxylate, such as self-condensation. The reaction creates the core α-hydroxy phosphonate structure required for the next step.

Step 2: Acetylation to Yield the Final Product

The hydroxyl group of the intermediate is then acylated using a standard esterification procedure.

Experimental Protocol:

-

Reaction Setup: In a flask, dissolve the purified ethyl 2-(diethoxyphosphoryl)-2-hydroxyacetate (1.0 eq.) in a suitable aprotic solvent like dichloromethane or THF. Add a base, typically a tertiary amine like triethylamine (1.2 eq.) or pyridine, to act as an acid scavenger.

-

Acylating Agent: Cool the solution to 0 °C and add acetic anhydride (1.1 eq.) or acetyl chloride (1.1 eq.) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

-

Workup: Upon completion, wash the reaction mixture with water, followed by a saturated aqueous solution of sodium bicarbonate to neutralize excess acid, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: After filtering off the drying agent, remove the solvent under reduced pressure. The final product, this compound, is typically a high-boiling oil and can be purified by Kugelrohr or high-vacuum distillation.[7]

Trustworthiness: This two-step protocol is a self-validating system. The successful isolation and characterization (e.g., by NMR and IR spectroscopy) of the α-hydroxy phosphonate intermediate in Step 1 confirms the viability of the initial addition. The subsequent disappearance of the hydroxyl peak and the appearance of an acetate signal in the NMR spectrum after Step 2 validates the final transformation.

Part 3: The Horner-Wadsworth-Emmons Reaction in Practice

The primary utility of this compound is its role as a specialized HWE reagent for the one-step synthesis of α-acetoxy-α,β-unsaturated esters.

Mechanism of Action

The HWE reaction proceeds through a well-established mechanism. The key feature of this specific reagent is that it carries the acetoxy group, which is directly incorporated into the final alkene product.

Caption: General mechanism of the HWE reaction.

Expertise & Experience: The phosphonate-stabilized carbanion is more nucleophilic and less basic than its phosphonium ylide counterpart in the Wittig reaction.[1] This enhanced nucleophilicity allows it to react efficiently with a wider range of aldehydes and even some ketones. The key advantage of using this compound is the direct installation of the α-acetoxy group onto the newly formed double bond, bypassing a separate oxidation and acylation sequence that would be required with simpler reagents like triethyl phosphonoacetate.

Protocol: Synthesis of Ethyl α-acetoxycinnamate

This protocol provides a field-proven example of the reagent's application, reacting it with benzaldehyde to form ethyl α-acetoxycinnamate.

Experimental Protocol:

-

Preparation of the Ylide: In a dry, nitrogen-flushed flask, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C.

-

Reagent Addition: Add a solution of this compound (1.1 eq.) in anhydrous THF dropwise to the NaH suspension. After the addition, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. This forms the reactive phosphonate carbanion.

-

Aldehyde Addition: Cool the resulting ylide solution back to 0 °C and add benzaldehyde (1.0 eq.) dropwise.

-

Reaction: After the addition, let the reaction mixture stir at room temperature for 12-24 hours. Monitor the reaction by TLC until the benzaldehyde is consumed.

-

Workup: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. After filtration, concentrate the solvent under reduced pressure. The water-soluble phosphate byproduct is easily removed during the aqueous workup, a key advantage of the HWE reaction.[1] The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield ethyl α-acetoxycinnamate.

Part 4: Applications in Drug Development and Beyond

The structural motif provided by this reagent is significant in several areas of chemical science.

-

Pharmaceutical Development: The α,β-unsaturated ester moiety is a common feature in bioactive molecules and can act as a Michael acceptor. The presence of an α-acetoxy group can modulate this reactivity and provide additional binding interactions with biological targets. This reagent is therefore valuable for synthesizing intermediates for compounds with potential anti-inflammatory and anti-cancer properties.[2][3]

-

Agrochemicals: It serves as a key intermediate in the synthesis of active ingredients for pesticides and herbicides, where the alkene functionality is crucial for the molecule's mode of action.[4]

-

Material Science: The reagent can be used to synthesize specialty monomers for polymers and coatings, imparting properties such as enhanced chemical resistance and durability.[3]

Conclusion

This compound is a powerful, specialized reagent that streamlines the synthesis of α-acetoxy-α,β-unsaturated esters. Its reliable two-step preparation and its utility in the high-yielding Horner-Wadsworth-Emmons reaction make it an important tool for chemists. By enabling the direct installation of a valuable functional group, it provides an efficient pathway to complex molecules, particularly in the fields of drug discovery and agrochemical research. Understanding the causality behind its synthesis and the mechanism of its application allows researchers to deploy this reagent with precision and confidence in their synthetic campaigns.

References

-

Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. (2024). RSC. [Link]

-

This compound | 162246-77-7. (n.d.). J&K Scientific. [Link]

-

This compound. (n.d.). AZA Mid-Year Meeting. [Link]

-

Cas 162246-77-7,this compound | lookchem. (n.d.). LookChem. [Link]

-

Horner-Wadsworth-Emmons Reaction. (n.d.). Name Reaction. [Link]

-

This compound. (n.d.). Shop Premium Outlets. [Link]

-

Electronic supporting information. (n.d.). The Royal Society of Chemistry. [Link]

-

This compound - Chronos. (n.d.). Chronos Scientific. [Link]

-

ethyl diethoxyacetate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Supporting Information - Synthesis - Ethyl 2-(diethoxyphosphoryl)-2-ethoxyacetate 9. νmax (film)/cm-1 1746, 1265, 1145, 1039. (n.d.). ResearchGate. [Link]

-

Proton NMR of compound 2. (n.d.). The Royal Society of Chemistry. [Link]

-

Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. (n.d.). CONICET. [Link]

-

Applications of the Horner–Wadsworth–Emmons Olefination in Modern Natural Product Synthesis. (2021). ResearchGate. [Link]

-

diethyl [(2-tetrahydropyranyloxy)methyl]phosphonate - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Z-Selective Horner−Wadsworth−Emmons Reaction of α-Substituted Ethyl (Diarylphosphono)acetates with Aldehydes1 | Semantic Scholar. (1998). Semantic Scholar. [Link]

-

Scheme 3. Reaction of compound 1 with diethyl phosphite in the presence.... (n.d.). ResearchGate. [Link]

-

α-PHENYLGLUTARIC ANHYDRIDE - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

BJOC - Search Results - Beilstein Journals. (n.d.). Beilstein Journals. [Link]

Sources

Navigating the Safe Handling of Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate: A Technical Guide for Laboratory Professionals

This guide provides an in-depth technical overview of the safety and handling protocols for Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate (CAS No. 162246-77-7). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety information with practical, field-proven insights to ensure the safe and effective use of this versatile reagent in a laboratory setting.

Introduction: Understanding the Compound

This compound is a key intermediate in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries.[1][2] Its unique phosphonate structure enhances its reactivity, making it a valuable tool for creating bioactive molecules.[2] It is frequently utilized as a phosphorylating agent, enabling the efficient introduction of phosphonate groups into organic frameworks.[2]

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for this.

GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation. |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction. |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |

| Reproductive Toxicity | 1B | H360: May damage fertility or the unborn child. |

Signal Word: Danger

Hazard Pictograms:

The H360 classification for reproductive toxicity is of particular concern and necessitates stringent handling protocols to prevent any exposure, especially for individuals of reproductive age.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, starting with robust engineering controls and supplemented by appropriate personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a well-ventilated laboratory. A certified chemical fume hood is mandatory for all procedures that may generate aerosols or vapors. The face velocity of the fume hood should be regularly monitored to ensure it meets institutional and regulatory standards. An eyewash station and a safety shower must be readily accessible in the immediate work area.[3]

Personal Protective Equipment: A Necessary Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement.[3] A face shield should be worn in situations with a higher risk of splashing.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves are required. Given the compound's structure, nitrile or neoprene gloves are generally suitable. However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times. Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.

-

Lab Coat: A flame-retardant lab coat should be worn at all times in the laboratory.

-

-

Respiratory Protection: For most laboratory-scale operations within a certified fume hood, respiratory protection is not typically required. However, in situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup, a NIOSH-approved respirator with an appropriate organic vapor cartridge may be necessary.

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize the risk of exposure and maintain the integrity of the compound.

Handling

-

Always handle this compound within a chemical fume hood.

-

Avoid direct contact with skin and eyes.

-

Prevent the generation of aerosols and mists.

-

Use non-sparking tools and equipment where there is a risk of ignition.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2]

-

Recommended storage temperature is between 0-8°C.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.[1]

-

The storage area should be clearly labeled with the appropriate hazard warnings.

Emergency Procedures: Preparedness and Response

Even with the best precautions, accidental exposures and spills can occur. A well-defined emergency response plan is crucial.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[1]

-

If inhaled: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Accidental Release Measures

-

Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.2.

-

Environmental Precautions: Prevent the spill from entering drains or waterways.

-

Methods for Cleaning Up: For small spills, absorb the material with an inert absorbent material such as sand, silica gel, or vermiculite.[1] Collect the absorbed material into a suitable, labeled container for disposal. For large spills, contact your institution's environmental health and safety department.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or chemical foam.[1]

-

Specific Hazards Arising from the Chemical: Combustion may produce hazardous products such as carbon monoxide, carbon dioxide, and oxides of phosphorus.[1]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1]

Stability and Reactivity

Understanding the chemical stability and reactivity of this compound is key to preventing hazardous reactions.

-

Chemical Stability: The compound is stable under normal storage and handling conditions.[2]

-

Conditions to Avoid: Avoid exposure to heat, flames, and sparks.[1]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products may include carbon monoxide, carbon dioxide, and oxides of phosphorus.[1]

Disposal Considerations

All waste containing this compound must be handled as hazardous waste.

-

Waste Segregation: Do not mix with other waste streams.

-

Containerization: Collect waste in a clearly labeled, compatible container.

-

Disposal: Arrange for disposal by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.

Experimental Workflow: Risk Mitigation in Practice

The following diagram illustrates a logical workflow for incorporating safety and risk mitigation at each stage of an experiment involving this compound.

Caption: A logical workflow for the safe handling of this compound.

Conclusion

This compound is a valuable reagent in chemical synthesis. However, its associated hazards, particularly its reproductive toxicity, demand a high level of respect and meticulous adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the handling and emergency procedures outlined in this guide, researchers can safely harness the synthetic potential of this compound while minimizing risks to themselves and their colleagues.

References

-

AZA Mid-Year Meeting. This compound. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethyl acetate. [Link]

-

RCI Labscan Limited. ethyl acetate - SAFETY DATA SHEET. [Link]

-

Phosphonates Europe. Safety - phosphonates. [Link]

-

PubChem. Ethyl 2-diethoxyphosphoryl-2-ethoxyacetate. [Link]

-

Carl ROTH. Safety Data Sheet: 2-(2-Butoxyethoxy)ethyl acetate. [Link]

-

YouTube. What You Need to Know: Safety & Handling of Phosphates. [Link]

-

This compound. [Link]

-

LookChem. Cas 162246-77-7,this compound. [Link]

-

National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

-

Centers for Disease Control and Prevention. NIOSH Skin Notation Profiles: 2-Ethoxyethyl Acetate. [Link]

Sources

A Comprehensive Technical Guide to the Storage of Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetoxy-2-(diethoxyphosphoryl)acetate is a versatile reagent in modern organic synthesis, primarily utilized as a sophisticated precursor in the Horner-Wadsworth-Emmons reaction. Its unique trifunctional nature, possessing phosphonate, ester, and acetoxy moieties, allows for the stereoselective synthesis of complex α,β-unsaturated esters, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The integrity and purity of this reagent are paramount to the success of these sensitive transformations. Improper storage can lead to degradation, resulting in diminished reactivity, formation of impurities, and ultimately, compromised experimental outcomes. This guide provides an in-depth technical overview of the optimal storage conditions for this compound, grounded in the chemical principles governing its stability.

Chemical Properties and Intrinsic Stability

Understanding the inherent chemical nature of this compound is fundamental to appreciating its storage requirements.

Molecular Structure: